2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

Description

Chemical Identification and Nomenclature

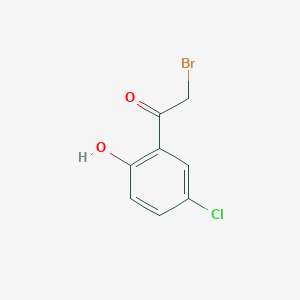

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone represents a multi-halogenated aromatic ketone that belongs to the broader class of phenacyl bromides. The compound is officially registered under the Chemical Abstracts Service number 52727-99-8 and possesses the molecular formula C8H6BrClO2 with a molecular weight of 249.49 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is this compound, which precisely describes its structural arrangement.

The compound operates under several systematic and common nomenclature systems that reflect its structural characteristics and functional group arrangements. Alternative naming conventions include 5-chloro-2-hydroxyphenacyl bromide, which emphasizes the phenacyl bromide functional group, and 2-bromo-5'-chloro-2'-hydroxyacetophenone, highlighting the acetophenone backbone. Additional synonyms documented in chemical databases encompass 2-bromo-2'-hydroxy-5'-chloroacetophenone and 2-bromo-1-(5-chloro-2-hydroxyphenyl)-1-ethanone. The Molecular Design Limited number assigned to this compound is MFCD03789076, providing an additional unique identifier for database searches and chemical inventory management.

The Simplified Molecular Input Line Entry System representation is documented as OC1=CC=C(Cl)C=C1C(CBr)=O, which provides a textual description of the molecular structure suitable for computational applications. The International Chemical Identifier string InChI=1S/C8H6BrClO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 offers a standardized method for representing the compound's connectivity and stereochemistry. This comprehensive nomenclature framework ensures accurate identification across different chemical databases and research applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 52727-99-8 |

| Molecular Formula | C8H6BrClO2 |

| Molecular Weight | 249.49 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Design Limited Number | MFCD03789076 |

| European Community Number | 624-731-5 |

Historical Context and Research Significance

The development and characterization of this compound emerged from broader research into phenacyl bromide derivatives, which have been recognized as important synthetic intermediates since the late nineteenth century. Phenacyl bromide itself was first reported in 1871, establishing a foundation for subsequent investigations into substituted derivatives that could offer enhanced selectivity and specialized reactivity patterns. The systematic study of halogenated acetophenone derivatives gained momentum throughout the twentieth century as researchers recognized their potential applications in both synthetic organic chemistry and pharmaceutical development.

Contemporary research significance of this compound stems from its unique combination of functional groups that enable diverse chemical transformations and biological interactions. The compound has attracted attention in pharmaceutical research due to its demonstrated antimicrobial and anti-inflammatory properties, with studies indicating potential cytotoxic activity against certain cancer cell lines. Research investigations have particularly focused on the compound's ability to interact with biological molecules through hydrogen bonding facilitated by its hydroxyl group, potentially influencing enzyme activities and cellular pathways.

The synthetic utility of this compound extends beyond its biological applications to encompass its role as a versatile intermediate in organic synthesis. Its electrophilic nature, attributed to the brominated acetyl group, makes it valuable for nucleophilic substitution reactions that facilitate the construction of complex molecular architectures. Research groups have explored its applications in the synthesis of heterocyclic compounds and pharmaceutical intermediates, contributing to its growing importance in medicinal chemistry research programs. The compound's dual halogen substitution pattern offers unique opportunities for selective functionalization strategies that are not readily accessible through single-halogen analogs.

Industrial applications have emerged from research into optimized synthetic routes for halogenated aromatic compounds, with this compound serving as a model system for understanding regioselective halogenation processes. Patent literature documents improved synthetic methodologies that enhance the efficiency and environmental sustainability of halogenated compound production, reflecting the ongoing commercial interest in these materials. The compound's research significance continues to evolve as new applications are discovered in areas ranging from materials science to agrochemical development.

Structural Features and Functional Group Analysis

The molecular architecture of this compound encompasses several distinct functional domains that collectively determine its chemical reactivity and biological activity profile. The core structure consists of a benzene ring substituted with a hydroxyl group at the ortho position and a chlorine atom at the meta position relative to the attached acetyl group. This substitution pattern creates a specific electronic environment that influences both the electrophilic character of the carbonyl carbon and the nucleophilic potential of the phenolic hydroxyl group.

The acetyl moiety bears a bromine substituent at the alpha position, creating a phenacyl bromide functional group that serves as the primary reactive site for nucleophilic attack. This structural feature classifies the compound as a powerful electrophile capable of participating in substitution reactions with various nucleophiles, including sulfur-containing amino acids and other biological targets. The bromine atom's position adjacent to the carbonyl group enhances the electrophilic character of the carbon center through both inductive and resonance effects, making it particularly susceptible to nucleophilic displacement reactions.

Physical property measurements reveal important characteristics that influence the compound's handling and application protocols. The melting point ranges from 63 to 67 degrees Celsius, indicating a crystalline solid state under standard laboratory conditions. The boiling point is documented at 320.9 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant thermal stability under normal atmospheric conditions. The density measurement of 1.726 grams per cubic centimeter reflects the influence of the heavy halogen substituents on the compound's physical properties.

Spectroscopic characteristics provide detailed insights into the electronic structure and molecular dynamics of the compound. The ultraviolet absorption properties are influenced by the extended conjugation between the aromatic ring and the carbonyl group, with additional perturbations arising from the halogen substituents. The refractive index value of 1.62 indicates significant optical density, consistent with the presence of multiple electronegative substituents. The polar surface area calculation of 37.30 square angstroms suggests moderate polarity that influences solubility characteristics and membrane permeability properties.

| Physical Property | Value | Units |

|---|---|---|

| Melting Point | 63-67 | degrees Celsius |

| Boiling Point | 320.9 | degrees Celsius at 760 mmHg |

| Density | 1.726 | g/cm³ |

| Refractive Index | 1.62 | dimensionless |

| Polar Surface Area | 37.30 | Ų |

| Flash Point | 147.8 | degrees Celsius |

The compound's solubility profile reflects the competing influences of its polar and nonpolar structural elements. The presence of the phenolic hydroxyl group and the carbonyl oxygen atoms contributes to hydrogen bonding capacity with protic solvents, while the halogenated aromatic framework provides compatibility with organic solvents. This amphiphilic character makes the compound suitable for applications in both aqueous and organic reaction media, depending on the specific transformation requirements. The compound demonstrates particular utility in glacial acetic acid systems, where it has been employed in bromination reactions for the synthesis of chalcone derivatives.

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTLAMYFEVPMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373611 | |

| Record name | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-99-8 | |

| Record name | 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5'-chloro-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

- Brominating Agents : Molecular bromine (Br₂) or hydrobromic acid (HBr) in acetic acid.

- Catalysts : Lewis acids like FeBr₃ or AlCl₃ enhance electrophilic substitution.

- Solvents : Dichloromethane (DCM) or chloroform for non-polar environments.

- Temperature : 0–25°C to minimize side reactions.

Example Protocol :

- Dissolve 1-(5-chloro-2-hydroxyphenyl)ethanone (1 equiv) in DCM.

- Add FeBr₃ (0.1 equiv) and cool to 0°C.

- Slowly introduce Br₂ (1.1 equiv) dropwise.

- Stir for 12 hours at room temperature.

- Quench with sodium thiosulfate, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : ~60–70% (theoretical maximum limited by competing side reactions).

Friedel-Crafts Acylation of 5-Chloro-2-Hydroxybenzaldehyde

This method constructs the ketone backbone via Friedel-Crafts acylation, followed by bromination.

Step 1: Acylation

- Substrate : 5-Chloro-2-hydroxybenzaldehyde.

- Acylating Agent : Bromoacetyl bromide (BrCH₂COBr).

- Catalyst : AlCl₃ or ZnCl₂.

- Solvent : Nitrobenzene or CS₂.

Mechanism :

The aldehyde group is converted to an acylated product via electrophilic attack, forming the ethanone structure.

Step 2: Bromination

Introduce bromine at the α-position using Br₂/HBr under controlled conditions.

Challenges :

- Over-bromination may occur without precise stoichiometry.

- The hydroxyl group requires protection (e.g., as a methyl ether) to prevent oxidation.

Nucleophilic Substitution on α-Haloacetophenone Derivatives

A less common approach involves substituting a pre-existing halogen on α-haloacetophenone with a 5-chloro-2-hydroxyphenyl group.

Reaction Scheme :

- React α-bromoacetophenone with 5-chloro-2-hydroxybenzene boronic acid under Suzuki coupling conditions.

- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O.

Limitations :

- Low yield (~40%) due to steric hindrance and competing side reactions.

- Requires advanced purification techniques (e.g., column chromatography).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Halogenation | 1-(5-Chloro-2-hydroxyphenyl)ethanone | Br₂, FeBr₃ | 60–70 | 95 |

| Friedel-Crafts | 5-Chloro-2-hydroxybenzaldehyde | BrCH₂COBr, AlCl₃ | 50–55 | 90 |

| Nucleophilic Substitution | α-Bromoacetophenone | Pd(PPh₃)₄, K₂CO₃ | 35–40 | 85 |

Optimal Choice : Halogenation provides the highest yield and scalability, though Friedel-Crafts is preferable for laboratory-scale synthesis due to milder conditions.

Purification and Characterization

Recrystallization

Spectroscopic Data

- IR (KBr) : 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 1H, Ar-H), 7.42 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.82 (s, 1H, -OH), 4.12 (s, 2H, CH₂Br).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or ketones.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of quinones or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. Its structural features allow for modifications that enhance biological activity, making it valuable in the development of new therapeutic agents. Studies have highlighted its potential as a lead compound in drug discovery, particularly for antimicrobial and anticancer applications .

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, a study evaluated the efficacy of this compound in inhibiting bacterial growth, suggesting its potential use in formulating new antibiotics .

Agricultural Chemicals

Formulation of Agrochemicals

The compound is utilized in developing effective herbicides and fungicides. Its ability to inhibit specific biochemical pathways in plants and pests makes it a candidate for enhancing crop protection strategies. The incorporation of this compound into agrochemical formulations can lead to improved efficacy and reduced environmental impact .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to study enzyme inhibition and receptor interactions. Its functional groups facilitate interactions with various biological molecules, allowing scientists to explore mechanisms of action related to enzyme activity modulation.

Case Study: Protein-Ligand Interactions

In biochemical assays, this compound has been shown to interact with key enzymes, providing insights into its potential as an inhibitor. Kinetic studies indicate that the presence of bromine and chlorine atoms enhances its reactivity with nucleophilic sites on proteins, leading to significant inhibition effects.

Material Science

Novel Material Development

The unique chemical structure of this compound makes it a candidate for creating materials with specific optical and electronic properties. Research is ongoing to explore its applications in advanced technology sectors, including electronics and photonics .

Environmental Studies

Assessment of Chemical Pollutants

This compound is also used in environmental research to assess the impact of chemical pollutants. Its application in remediation strategies highlights its importance in developing methods for mitigating environmental damage caused by chemical exposure .

Summary Table of Applications

| Application Area | Specific Uses | Notable Features |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory agents | Antimicrobial and anticancer potential |

| Agricultural Chemicals | Herbicides and fungicides | Enhances crop protection |

| Biochemical Research | Enzyme inhibition studies | Insights into protein-ligand interactions |

| Material Science | Development of novel materials | Specific optical/electronic properties |

| Environmental Studies | Assessment of pollutants | Aids in remediation strategies |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone involves its interaction with biological molecules through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: Similar structure with a fluorine atom instead of chlorine.

2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Contains additional bromine atoms on the phenyl ring.

2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone: Contains an iodine atom instead of chlorine.

Uniqueness

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in biochemical research .

Biological Activity

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone, also known by its CAS number 52727-99-8, is an aromatic ketone notable for its diverse biological activities. This compound's structure includes a bromine atom, a chlorine atom, and a hydroxyl group, which contribute to its pharmacological properties and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₆BrClO₂

- Molecular Weight : 249.49 g/mol

- Structural Features : The presence of halogens and hydroxyl groups enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . The hydroxyl group plays a crucial role in enhancing its interaction with microbial targets, potentially influencing enzyme activity and receptor binding. Studies have shown that this compound can inhibit the growth of various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μg/mL |

| Enterococcus faecalis | 125 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents, particularly against resistant strains such as MRSA .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This compound has been shown to affect peptidoglycan production in bacterial cells, leading to cell lysis and death .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits notable antioxidant activity . The presence of the hydroxyl group enhances its ability to scavenge free radicals, which is critical in preventing oxidative stress in biological systems. Comparative studies have shown that derivatives of this compound can outperform standard antioxidants like ascorbic acid in certain assays .

Case Studies

- Antibacterial Efficacy Against Biofilms : A study demonstrated that derivatives of this compound showed moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis. The minimum biofilm inhibitory concentration (MBIC) was significantly lower than that of traditional antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent against biofilm-associated infections .

- Cytotoxicity on Cancer Cell Lines : Preliminary tests on cancer cell lines have indicated that this compound can induce cytotoxic effects, suggesting potential applications in oncology. Further research is needed to elucidate the specific pathways involved in its anticancer activity .

Structural Analogues and Their Activities

The biological activity of this compound can be compared with several structural analogues:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | Lacks bromine and methyl groups | Less reactive due to fewer substituents |

| 1-(4-Bromo-2-hydroxyphenyl)ethanone | Lacks chlorine and methyl groups | Different biological activity profile |

| 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone | Contains methoxy instead of hydroxyl | Alters solubility and reactivity |

These analogues highlight how variations in substituents can significantly impact biological activity, providing insights for future drug design .

Q & A

Q. What are the recommended storage and handling protocols for 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone to maintain stability?

Q. How does the electronic nature of the 5-chloro-2-hydroxyphenyl group influence photostability?

- Methodological Answer: The electron-withdrawing chlorine and hydroxyl groups create a conjugated system that may enhance UV absorption. Conduct accelerated degradation studies under UV light (λ = 254–365 nm) in controlled atmospheres (N₂ vs. O₂) to assess radical formation. Monitor via HPLC-MS for degradation products like dehalogenated or oxidized derivatives .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. The bromine atom’s leaving-group ability can be quantified via Fukui indices.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways using AMBER or GROMACS, focusing on steric hindrance from the hydroxyphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.